molecular formula C19H18O5 B3014770 (E)-3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one CAS No. 149744-46-7

(E)-3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one

Cat. No.: B3014770
CAS No.: 149744-46-7
M. Wt: 326.348
InChI Key: QQEUWNHIZBKOLF-ZZXKWVIFSA-N
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Description

(E)-3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H18O5 and its molecular weight is 326.348. The purity is usually 95%.
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Scientific Research Applications

Protein-Tyrosine Kinase Inhibition

The compound has been studied for its inhibitory activities against protein-tyrosine kinases (PTKs), crucial for cell signaling. Derivatives of 3,4-dihydro-1-benzoxepin-5(2H)-one, related to the compound , showed effectiveness in inhibiting ErbB1 and ErbB2, indicating potential applications in targeted cancer therapies (Li et al., 2017).

Olfactory Properties

Some derivatives, such as (1'E)-7-(Prop-1'-enyl)-2H-benzo[b][1,4]dioxepin-3(4H)-one, synthesized from related compounds, have been noted for their intense marine, spicy-vanillic odor. This suggests potential applications in fragrance and flavor industries, where unique olfactory characteristics are sought after (Kraft et al., 2010).

Electronic Properties and Biological Activity

The compound and its derivatives have been explored for their electronic properties, such as nonlinear optical behavior, and their potential in biological activities. Computational studies of similar compounds have shown good correlation with experimental results, suggesting applications in material sciences and drug development (Panza et al., 2020).

Antimicrobial Evaluation

Benzofuran-based analogues of chalcone and 1,4-benzodiazepine, which share structural similarities with the compound, have been synthesized and evaluated for antimicrobial activity. These studies indicate potential applications in developing new antimicrobial agents (Shankar et al., 2016).

Properties

IUPAC Name

(E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-22-14-5-7-17(21)15(12-14)16(20)6-3-13-4-8-18-19(11-13)24-10-2-9-23-18/h3-8,11-12,21H,2,9-10H2,1H3/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEUWNHIZBKOLF-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C(=O)C=CC2=CC3=C(C=C2)OCCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC3=C(C=C2)OCCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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